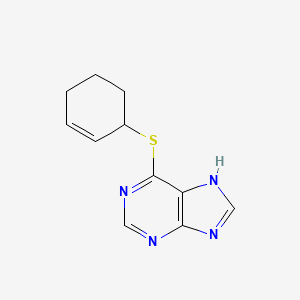

6-cyclohex-2-en-1-ylsulfanyl-7H-purine

Description

6-Cyclohex-2-en-1-ylsulfanyl-7H-purine is a purine derivative characterized by a sulfanyl (-S-) group at the 6-position of the purine ring and a cyclohex-2-enyl substituent.

Properties

IUPAC Name |

6-cyclohex-2-en-1-ylsulfanyl-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4S/c1-2-4-8(5-3-1)16-11-9-10(13-6-12-9)14-7-15-11/h2,4,6-8H,1,3,5H2,(H,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPABBAXHFFWIPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)SC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-cyclohex-2-en-1-ylsulfanyl-7H-purine with structurally related purine derivatives, focusing on synthesis, physicochemical properties, and functional outcomes.

Structural Analogs with Sulfanyl Substituents

- 6-(Benzylsulfanyl)-7H-purine Structure: Benzyl group at the 6-position. Synthesis: Typically involves nucleophilic substitution of 6-chloropurine with benzylthiol under basic conditions. Properties: Increased lipophilicity compared to unsubstituted purines, enhancing membrane permeability .

- 2-Chloro-6-(2-naphthylsulfanyl)-7H-purine Structure: Naphthylsulfanyl group at the 6-position; chlorine at the 2-position. Applications: Demonstrated antitumor activity in preclinical studies due to intercalation with DNA . Comparison: The cyclohexenyl substituent lacks the aromaticity of naphthyl, which may reduce DNA intercalation but improve selectivity for non-nucleic acid targets.

Substitution Patterns and Isomerism

- 2-Amino-6-chloro-9-(cyclohexylmethyl)-9H-purine (2a) and 7-(cyclohexylmethyl)-7H-purine (3a) Synthesis: Alkylation of 6-chloropurine with bromomethylcyclohexane yields isomers 2a (N9-substituted) and 3a (N7-substituted) in 67% and 10% yields, respectively . Key Finding: Substitution at N9 (as in 2a) is thermodynamically favored over N7 due to reduced steric hindrance. Comparison: For this compound, the sulfanyl group’s position (6th) and the absence of N-alkylation may reduce isomer complexity but limit regioselective modifications.

Sulfonic Acid Derivatives

- (Z)-1H-Purin-6(7H)-ylideneaminooxysulfonic Acid (2) Structure: Sulfonic acid group (-SO3H) at the 6-position. Crystallography: Monoclinic crystal system (space group P21/n) with unit cell dimensions a = 7.7330 Å, b = 6.2446 Å, c = 17.7345 Å .

Key Research Findings and Implications

Synthetic Challenges : Purine alkylation/sulfanylation often requires precise control of reaction conditions (e.g., pH, solvent) to avoid isomerization or byproducts, as seen in copper complex syntheses .

Biological Relevance : Sulfanylpurines are less studied than sulfonic acid derivatives but offer advantages in prodrug design due to sulfur’s redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.